molecular formula C21H24N2O2 B14796644 N-cyclohexyl-2-[methyl(phenylcarbonyl)amino]benzamide

N-cyclohexyl-2-[methyl(phenylcarbonyl)amino]benzamide

Cat. No.: B14796644
M. Wt: 336.4 g/mol
InChI Key: OYWFHCCGUBYOPG-UHFFFAOYSA-N
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Description

2-[benzoyl(methyl)amino]-N-cyclohexylbenzamide is an organic compound with a complex structure that includes a benzoyl group, a methylamino group, and a cyclohexylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzoyl(methyl)amino]-N-cyclohexylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzoyl chloride with methylamine to form benzoyl(methyl)amine. This intermediate is then reacted with cyclohexylamine and benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 2-[benzoyl(methyl)amino]-N-cyclohexylbenzamide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[benzoyl(methyl)amino]-N-cyclohexylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogens, nucleophiles, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-[benzoyl(methyl)amino]-N-cyclohexylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[benzoyl(methyl)amino]-N-cyclohexylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl(methyl)amine: A simpler compound with similar functional groups but lacking the cyclohexylbenzamide moiety.

    N-cyclohexylbenzamide: Another related compound that includes the cyclohexylbenzamide structure but lacks the benzoyl(methyl)amino group.

Uniqueness

2-[benzoyl(methyl)amino]-N-cyclohexylbenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

2-[benzoyl(methyl)amino]-N-cyclohexylbenzamide

InChI

InChI=1S/C21H24N2O2/c1-23(21(25)16-10-4-2-5-11-16)19-15-9-8-14-18(19)20(24)22-17-12-6-3-7-13-17/h2,4-5,8-11,14-15,17H,3,6-7,12-13H2,1H3,(H,22,24)

InChI Key

OYWFHCCGUBYOPG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2CCCCC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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